Enantiomeric Purity: (2R)-Isomer (CAS 648424-85-5) vs. Racemate (CAS 780-16-5) and (2S)-Enantiomer
The target compound is the optically pure (2R) enantiomer, supplied with a typical enantiomeric excess (ee) of ≥ 97% by chiral HPLC. The racemic mixture (CAS 780‑16‑5) contains exactly 50% (2R) and 50% (2S) enantiomers. The (2S) enantiomer constitutes the complete antipode. In asymmetric synthesis, employing the racemate where the (2R) form is required results in a maximum theoretical yield of the desired enantiomeric product of 50%, compared to a theoretical 100% yield of the correct stereoisomer when using enantiopure (2R) feedstock. This translates into a minimum 2‑fold reduction in effective material utilization and necessitates additional purification steps (chiral chromatography or diastereomeric resolution), which are documented to incur a 30–60% yield loss in preparative separations. [1]
| Evidence Dimension | Stereochemical yield efficiency |
|---|---|
| Target Compound Data | ≥ 97% ee (single enantiomer, theoretical 100% yield of correct stereoisomer) |
| Comparator Or Baseline | Racemate (CAS 780-16-5): 50% (2R) / 50% (2S); (2S)-enantiomer: 0% (2R) content |
| Quantified Difference | ≥ 2‑fold effective yield advantage vs. racemate; absolute stereochemical exclusion vs. (2S) isomer |
| Conditions | Chiral HPLC analysis; preparative-scale chiral resolution procedures. |
Why This Matters
Procuring the incorrect stereoisomer or racemate multiplies material costs, time, and purification burden by a factor of at least two, directly impacting project timelines and budgets.
- [1] Francotte, E.R. (2001) 'Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers', Journal of Chromatography A, 906(1-2), pp. 379–397. doi:10.1016/S0021-9673(00)00951-1. [Representative yield loss data for preparative chiral separations] View Source
